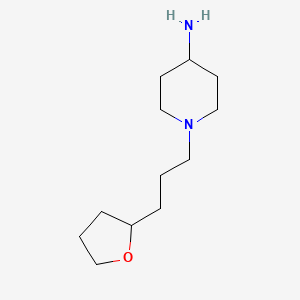
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine is a compound that features a piperidine ring substituted with a tetrahydrofuran moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key building blocks in drug design . The tetrahydrofuran ring adds to the compound’s versatility, making it a valuable target for synthetic and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine typically involves multi-step organic reactions. One common route includes the alkylation of piperidine with a tetrahydrofuran-containing alkyl halide under basic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Análisis De Reacciones Químicas
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydride, and acids like hydrochloric acid . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The tetrahydrofuran moiety may enhance the compound’s binding affinity and specificity, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar compounds to 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine include other piperidine derivatives and tetrahydrofuran-containing molecules. For example:
Piperidine derivatives: Compounds like 4-aminopiperidine and 1-benzylpiperidine share the piperidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Tetrahydrofuran-containing molecules: Compounds such as tetrahydrofuran-2-carboxylic acid and 2-(tetrahydrofuran-2-yl)ethanol feature the tetrahydrofuran ring but differ in their functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties .
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1-[3-(oxolan-2-yl)propyl]piperidin-4-amine |
InChI |
InChI=1S/C12H24N2O/c13-11-5-8-14(9-6-11)7-1-3-12-4-2-10-15-12/h11-12H,1-10,13H2 |
Clave InChI |
FJUHWIFEDPQCNO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCCN2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)

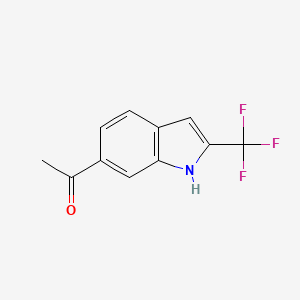
![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)
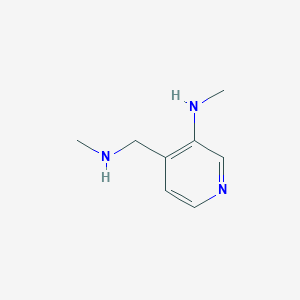
![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)

![5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12974894.png)
![(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12974897.png)
![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)
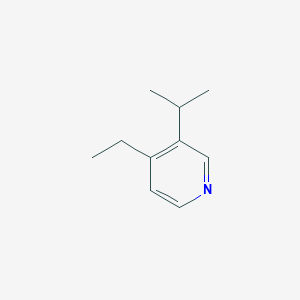
![Ethyl thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12974916.png)
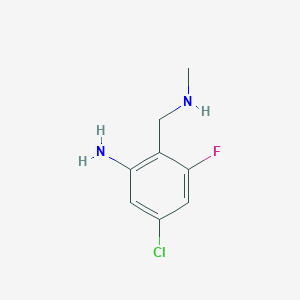
![4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12974922.png)
